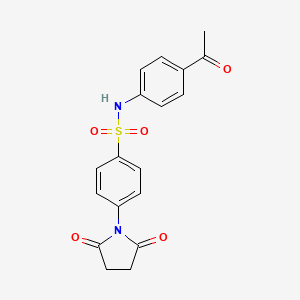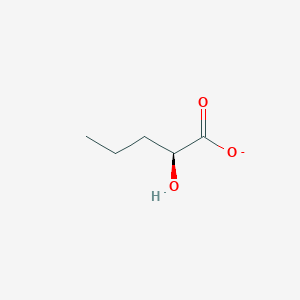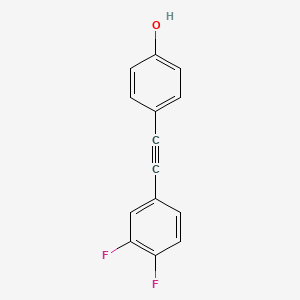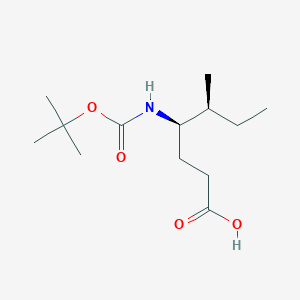
t-Butyl p-tolylacetate
Vue d'ensemble
Description
T-Butyl p-tolylacetate is a chemical compound with the molecular formula C13H18O2 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of t-Butyl p-tolylacetate and similar compounds often involves reactions such as the additive reaction of acetic acid with isobutene . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) is linearly correlated with the ratio of Brönsted and Lewis acid amounts .Chemical Reactions Analysis
The solvolysis of t-butyl chloride or bromide in water or alcohol has two paths: a frontside path and a backside path . Both paths are four-molecular solvolysis processes involving one molecule of the alkyl halide and three solvent molecules, and are weakly or very weakly endothermic reactions .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- t-Butyl p-tolylsulfinylacetate has been synthesized and used in Diels-Alder reactions to create chiral synthetic equivalents of monoalkyl and mixed dialkyl acetylenedicarboxylates, demonstrating high facial and endo selectivities (Alonso, Carretero, & Ruano, 1991).
Biochemical Analysis
- Butyl acetate, a related compound to t-Butyl p-tolylacetate, has been used effectively in phosphomolybdic acid extraction procedures for the measurement of inorganic orthophosphate in biological materials, highlighting its utility in analytical biochemistry (Sanui, 1974).
Electrochemistry and Material Science
- Mixtures involving butyl compounds, similar to t-Butyl p-tolylacetate, have been investigated for their application in electrolytes for lithium-ion batteries. This research points towards improved safety and performance in rechargeable lithium batteries (Kühnel et al., 2011).
Organic Chemistry and Catalysis
- The compound has been studied in the context of organic reactions, such as the synthesis and reactivity of t-butyl 2-(p-tolylsulfinyl)propionate and -butyrate in aldol-type condensations, revealing its potential in stereocontrolled synthesis (Solladié et al., 1982).
Environmental Applications
- Related compounds, such as tert-butyl ethers, have been studied for their environmental impact, particularly in the context of degradation pathways during treatment processes. This research provides insights into the environmental fate of similar compounds (Stefan, Mack, & Bolton, 2000).
Propriétés
IUPAC Name |
tert-butyl 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-11(8-6-10)9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWYJWBRZOTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298182 | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl p-tolylacetate | |
CAS RN |
33155-60-1 | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33155-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)

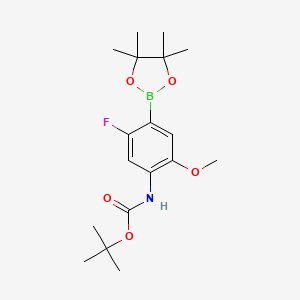
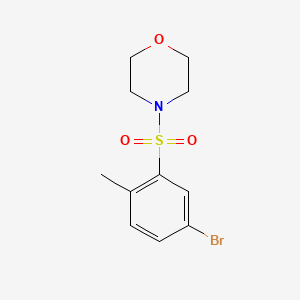
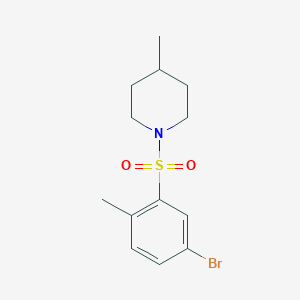


![1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B3260502.png)

